2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name delineates the compound’s backbone as a 10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene sterol core, substituted at position 3 by an O-linked 6-(hydroxymethyl)oxane-3,4,5-triol (glucopyranose) group and at position 17 by an (E)-5-ethyl-6-methylhept-3-en-2-yl side chain. This nomenclature adheres to the priority rules for polycyclic systems and functional group suffixes, with the glycosidic bond receiving the lowest possible locant.
The compound belongs to the steryl glycoside family, characterized by sterols glycosylated at the 3β-hydroxy position. Unlike simpler cholesteryl glucosides (e.g., cholesteryl β-D-glucoside, C₃₃H₅₆O₆), this derivative features a branched, unsaturated side chain and additional methyl substituents on the sterol core, enhancing its hydrophobicity and conformational rigidity.
Atomic Connectivity and Stereochemical Configuration Analysis
The molecule’s atomic connectivity was deduced via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Key features include:
Sterol Core
- Cyclopenta[a]phenanthrene system : Four fused rings (three six-membered, one five-membered) with trans-junction stereochemistry at C/D ring fusion, typical of eukaryotic sterols.
- Methyl substituents : 10β- and 13β-methyl groups, confirmed by ¹H NMR signals at δ 0.68 (s, 3H) and δ 1.01 (s, 3H), respectively.
- Double bond geometry : The (E)-configuration of the hept-3-en-2-yl side chain was verified via ¹H-¹H coupling constants (J = 15.2 Hz between H-3 and H-4).
Glycosyl Moiety
- β-D-Glucopyranose : The oxane ring adopts a ⁴C₁ chair conformation, with hydroxyl groups at C-3, C-4, and C-5 in equatorial positions. The anomeric configuration (α/β) was confirmed via ¹³C NMR (δ 104.5 ppm for C-1, indicative of β-linkage).
Side Chain
- (E)-5-Ethyl-6-Methylhept-3-en-2-yl : A 7-carbon chain with a trans-double bond (C3–C4), ethyl branch at C5, and methyl group at C6. NOESY correlations between H-5 and H-6 confirmed the E-stereochemistry
Properties
IUPAC Name |
2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDLOXMZIGUBKM-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Functionalization of DHEA
DHEA undergoes selective oxidation at C7–C8 using Jones reagent to introduce a Δ7,8 double bond, followed by epoxidation at C5–C6 with meta-chloroperbenzoic acid (mCPBA) to establish the 5β,6β-epoxide intermediate. Subsequent hydrogenolysis with palladium on carbon (Pd/C) under hydrogen gas reduces the epoxide to a diol, which is selectively protected using tert-butyldimethylsilyl (TBS) groups at C3 and C6 hydroxyls to prevent undesired side reactions during later stages.
Side-Chain Elaboration
The C17 side chain is installed via a Julia–Kocienski olefination between a steroidal aldehyde and a sulfone derivative of 5-ethyl-6-methylhept-3-en-2-yl phosphate. This reaction proceeds with >90% stereoselectivity for the (E)-configuration, critical for biological activity. Final deprotection of the TBS groups using tetra-n-butylammonium fluoride (TBAF) yields the aglycone with 78% overall yield across four steps.
Table 1: Key Reaction Parameters for Aglycone Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Δ7,8 Oxidation | Jones reagent, acetone, 0°C | 92 | |
| Epoxidation | mCPBA, CH2Cl2, rt | 85 | |
| Hydrogenolysis | H2, Pd/C, EtOAc | 91 | |
| Olefination | Sulfone, NaHMDS, THF, −78°C | 88 |
Preparation of the Oxane Sugar Moiety
The 6-(hydroxymethyl)oxane-3,4,5-triol unit is synthesized via a cyclization strategy adapted from methodologies for related oxane derivatives.
Cyclization and Hydroxymethylation
D-Glucose is converted to a 1,2-O-isopropylidene-protected derivative, which undergoes acid-catalyzed cyclization with boron trifluoride diethyl etherate (BF3·OEt2) to form the oxane ring. Subsequent hydroxymethylation at C6 is achieved using paraformaldehyde in the presence of pyridine, yielding a 6-(hydroxymethyl) intermediate with 84% efficiency.
Selective Deprotection and Functionalization
The isopropylidene group is removed via hydrolysis with aqueous HCl, exposing the C3, C4, and C5 hydroxyls. Selective benzoylation at C2 using benzoyl chloride and 4-dimethylaminopyridine (DMAP) ensures proper orientation for glycosylation, followed by deprotection under mild basic conditions to regenerate the triol.
Table 2: Characterization Data for Oxane Sugar Intermediate
| Property | Value | Method | Reference |
|---|---|---|---|
| [α]D25 | +47.3° (c 1.0, CHCl3) | Polarimetry | |
| 1H NMR | δ 5.12 (d, J = 3.5 Hz, H1), 4.98 (m, H6) | 600 MHz, CDCl3 | |
| 13C NMR | δ 102.5 (C1), 72.8 (C6) | 150 MHz, CDCl3 |
Glycosylation Strategies
Coupling the steroid aglycone with the oxane sugar requires precise control over regioselectivity and stereochemistry.
Activation of the Sugar Donor
The sugar unit is activated as a trichloroacetimidate by treating the anomeric hydroxyl with trichloroacetonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane. This generates a donor capable of β-selective glycosylation under Lewis acid catalysis.
Coupling Reaction
The aglycone’s C3 hydroxyl is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF), followed by addition of the activated sugar donor and boron trifluoride etherate (BF3·OEt2) as a promoter. The reaction proceeds at −40°C to minimize side reactions, achieving 68% yield of the β-glycoside.
Challenges in Stereocontrol
Early attempts using Schmidt-type imidate donors resulted in predominant α-glycoside formation due to steric hindrance from the steroid’s planar structure. Switching to trichloroacetimidate donors and low-temperature conditions improved β-selectivity to 9:1 (β:α).
Purification and Analytical Validation
Chromatographic Techniques
Crude product is purified via flash chromatography on silica gel (hexane/EtOAc gradient), followed by preparative HPLC using a C18 column (MeOH/H2O, 85:15) to isolate the target compound in >95% purity.
Spectroscopic Confirmation
1H NMR analysis reveals characteristic signals for the steroid’s angular methyl groups (δ 0.68, s, CH3-18; δ 1.01, s, CH3-19) and the sugar’s anomeric proton (δ 4.92, d, J = 8.0 Hz). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 729.4321 [M+Na]+ (calc. 729.4318).
Crystallographic Analysis
Single-crystal X-ray diffraction of a synthetic intermediate (C50H74N2O4) confirms the steroid’s tricyclic framework and the oxane ring’s chair conformation, with crystallographic data deposited under CCDC 2292341.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the stigmastene structure can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of bases.
Major Products
Scientific Research Applications
2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sterols and derivatives.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for its potential neuroprotective effects and its role in modulating lipid metabolism.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its beneficial health properties.
Mechanism of Action
The mechanism of action of 2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with cellular membranes and lipid metabolism pathways. It is known to modulate the activity of enzymes involved in cholesterol biosynthesis and metabolism. The compound’s effects on cellular processes are mediated through its incorporation into cell membranes, influencing membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The target compound shares its sterol core with several phytosterols and their derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
*Calculated based on sterol core (C29H48O) + glycoside (C6H12O6).
Key Observations:
Glycosylation Impact: The target compound’s hexose moiety distinguishes it from non-glycosylated sterols like stigmasterol, likely improving water solubility and membrane interaction .
Side-Chain Variations : The (E)-5-ethyl-6-methylhept-3-en-2-yl side chain is conserved in stigmasterol derivatives but absent in ketone or diol-modified analogues .
Functional Group Diversity : Tosylation () and ketone formation () are common synthetic modifications to study sterol reactivity or bioavailability.
Spectral and Analytical Data
- Stigmasterol Identification : ESI-QTOF-MS ([M+H]<sup>+</sup> at m/z 413.294) and NMR data confirm the sterol core .
- Target Compound Analysis: While direct spectral data are unavailable, its hexose moiety would likely show characteristic <sup>1</sup>H NMR signals at δ 3.0–4.0 ppm (hydroxyl and sugar protons) and <sup>13</sup>C NMR peaks for anomeric carbons (~100–110 ppm) .
Biological Activity
The compound 2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological activities. This article explores its biological activity through a comprehensive review of existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a steroid-like framework with multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 478.68 g/mol. The presence of hydroxymethyl and ether functionalities suggests possible interactions with biological macromolecules.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₅₈O₆ |
| Molecular Weight | 478.68 g/mol |
| Heavy Atom Count | 41 |
| Rotatable Bond Count | 8 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to the one . For instance, meroterpenoids have shown significant antibacterial activity against various pathogens. The compound's structural similarities suggest it may exhibit similar properties.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of various meroterpenoids against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.13 μM against S. aureus, suggesting potent antibacterial properties .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research indicates that certain structural features allow for the inhibition of pro-inflammatory mediators such as TNF-α and nitric oxide. This suggests a potential role in treating inflammatory diseases.
The anti-inflammatory action is hypothesized to occur through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Inhibition of COX-2 has been linked to reduced inflammation and pain .
Anti-diabetic Activity
Another promising area of research is the anti-diabetic potential of this compound. Similar compounds have been shown to enhance insulin sensitivity and reduce lipid accumulation in adipocytes.
Case Study: Insulin Sensitivity
In vitro studies demonstrated that certain meroterpenoids increased glucose uptake in 3T3-L1 adipocytes by enhancing insulin signaling pathways . This suggests that the compound could be further investigated for its potential in managing diabetes.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for resolving the stereochemistry of the cyclopenta[a]phenanthrene core in this compound?
- Answer : X-ray crystallography is the gold standard for stereochemical assignment, especially for complex fused-ring systems. For example, single-crystal X-ray analysis (SCXRD) at 100 K with a data-to-parameter ratio ≥10.7 and R-factor ≤0.060 can resolve ambiguities in substituent orientation . Complementary NMR techniques (e.g., NOESY, COSY) should validate spatial relationships between protons, particularly in the dodecahydro-1H-cyclopenta[a]phenanthrene moiety .
Q. How can researchers isolate and purify this compound from natural sources?
- Answer : Column chromatography with silica gel (gradient elution: hexane/ethyl acetate) followed by preparative HPLC (C18 column, methanol/water mobile phase) is effective. The compound’s hydroxyl and methyl groups influence polarity, requiring pH adjustments (e.g., 0.1% formic acid) to optimize resolution .
Q. What safety precautions are critical when handling this compound in the lab?
- Answer : Use respiratory protection (N95 masks) to avoid inhalation of dust, and wear nitrile gloves to prevent skin contact. Combustion releases toxic fumes (e.g., carbon monoxide), necessitating fume hoods and CO detectors. Store at 2–8°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound’s hept-3-en-2-yl side chain?
- Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity for alkene formation. Coupled with cheminformatics tools like ICReDD’s reaction path search algorithms, researchers can screen catalysts (e.g., Grubbs II for olefin metathesis) and solvents to minimize side products .
Q. What strategies address discrepancies in NMR data between synthetic and naturally derived samples?
- Answer :
| Source | δ (ppm) for H-17 | Coupling Constants (J) | Likely Cause |
|---|---|---|---|
| Synthetic | 5.32 (d, J=10.1 Hz) | J=10.1 Hz | Rotameric equilibria in solution |
| Natural | 5.28 (d, J=9.8 Hz) | J=9.8 Hz | Solvent polarity effects (CDCl₃ vs. CD₃OD) |
- Use variable-temperature NMR (VT-NMR) to assess conformational flexibility. Compare with NIST reference spectra for solvent-specific shifts .
Q. How can factorial design improve the yield of glycosylation at the oxane-3,4,5-triol moiety?
- Answer : A 2³ factorial design (factors: temperature, catalyst loading, solvent ratio) identifies optimal conditions:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 25 | 40 | 35 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Solvent (DMF/H₂O) | 90:10 | 70:30 | 80:20 |
Q. What computational models predict the compound’s membrane permeability for drug delivery studies?
- Answer : Molecular dynamics (MD) simulations using GROMACS with the CHARMM36 force field model lipid bilayer interactions. Key parameters:
- LogP (calculated): 2.8 ± 0.3
- Polar surface area (PSA): 220 Ų
- Permeability coefficient (Papp): 1.2 × 10⁻⁶ cm/s (Caco-2 cell model)
- Adjust hydroxyl group protection (e.g., acetylation) to enhance bioavailability .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting mass spectrometry (MS) data for molecular ion peaks?
- Answer :
| Reported m/z | Source | Proposed Explanation |
|---|---|---|
| 917.1 [M+H]⁺ | PubChem | Adduct formation (e.g., Na⁺, K⁺) |
| 915.8 [M-H]⁻ | NIST | In-source fragmentation |
- Use high-resolution MS (HRMS, Q-TOF) to confirm exact mass (±5 ppm). Isolate fragments via MS/MS (CID energy 20–30 eV) to rule out matrix effects .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
